molecular formula C4H7N3S B8510077 N-Methyl-N-thiazol-2-yl-hydrazine

N-Methyl-N-thiazol-2-yl-hydrazine

Cat. No.: B8510077
M. Wt: 129.19 g/mol
InChI Key: CLHPVXKPIYFXKO-UHFFFAOYSA-N
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Description

N-Methyl-N-thiazol-2-yl-hydrazine is a hydrazine derivative featuring a methyl group and a thiazole ring at the nitrogen atoms of the hydrazine core. Its synthesis typically involves alkylation and condensation reactions, as exemplified by protocols in , where methylhydrazine reacts with sulfur-containing heterocycles under reflux conditions. The compound’s structural simplicity and modular synthesis make it a versatile intermediate for generating bioactive heterocycles, such as triazoles and thiadiazoles . Key spectroscopic characteristics include IR absorption bands for N-H (3235 cm⁻¹), C=N (1645 cm⁻¹), and SO₂ groups (1345–1155 cm⁻¹), with distinct ¹H-NMR signals for methyl (δ 3.31 ppm) and aromatic protons (δ 7.86–7.92 ppm) .

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

1-methyl-1-(1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C4H7N3S/c1-7(5)4-6-2-3-8-4/h2-3H,5H2,1H3

InChI Key

CLHPVXKPIYFXKO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=CS1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Contrasts

  • Bioactivity :

    • N-Benzylidene-N'-thiazol-2-yl-hydrazines () exhibit dual inhibition of mycobacterial LeuRS and MetRS, critical for protein synthesis, whereas N-Methyl-N-thiazol-2-yl-hydrazine’s bioactivity remains underexplored but may share similar targets due to structural analogy .
    • Nitroaryl-substituted derivatives () show potent antioxidant and MAO-B inhibition, likely due to electron-withdrawing nitro groups enhancing redox activity . In contrast, methyl-substituted analogs prioritize synthetic accessibility over targeted bioactivity .
  • Synthetic Flexibility :

    • The methyl group in this compound simplifies synthesis (e.g., one-step alkylation in ), while benzylidene or coumarinyl derivatives require multi-step condensations .
  • Physicochemical Properties :

    • Thiazol-2-ylhydrazines with bulky substituents (e.g., cyclobutyl-phenethyl in ) exhibit stabilized crystal lattices via hydrogen bonding, whereas methyl groups may reduce steric hindrance, improving solubility .

Limitations and Contradictions

  • highlights dual enzyme inhibition in hydrazines, but shows that bulky coumarin-indolinone hybrids reduce antibacterial potency, suggesting a trade-off between substituent size and bioavailability .
  • While nitro groups enhance MAO-B inhibition (), they may also increase toxicity, limiting therapeutic utility compared to methylated analogs .

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